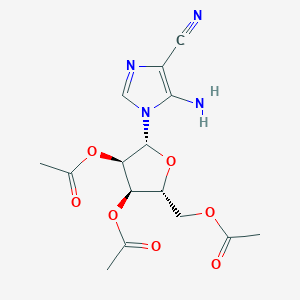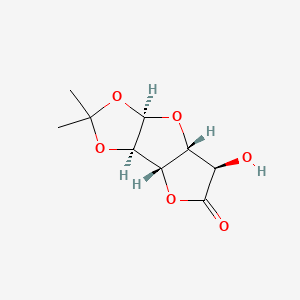
D-Glucurono-6,3-lactone acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucurono-6,3-lactone acetonide (DGLA) is a naturally occurring compound that has been used in a variety of scientific research applications. It is a cyclic lactone with a wide range of biological activities, including anti-inflammatory and anti-oxidant properties. It is also known to have a variety of biochemical and physiological effects, which have been studied in numerous studies.
Applications De Recherche Scientifique
Synthesis of Glucuronic Acid Derivatives
“D-Glucurono-6,3-lactone acetonide” is used as a starting reagent in the synthesis of 2,3,4,-tris (tert.-butyldimethysilyl) glucuronic acid trichloroethylester . This compound is a derivative of glucuronic acid, which plays a crucial role in the metabolism of certain pharmaceuticals and potentially toxic substances.
Preparation of Anti-inflammatory Drugs
This compound is required for the preparation of 1-O-acyl glucuronide of the anti-inflammatory drug ML-3000 . This suggests its potential use in the pharmaceutical industry, particularly in the development of new drugs.
Synthesis of Optically Active Glucopyranoses
“D-Glucurono-6,3-lactone acetonide” is used in the synthesis of optically active glucopyranoses . These compounds are important in the field of medicinal chemistry due to their presence in many biologically active natural products.
Synthesis of Long-chain Alkyl Glucofuranosides
This compound is also used in the synthesis of long-chain alkyl glucofuranosides . These molecules have potential applications in various fields, including as surfactants in the cosmetic industry and as glycolipid biosurfactants.
Detoxification Process
Although less common, “D-Glucurono-6,3-lactone acetonide” has potential applications in the pharmaceutical industry. Its role in the detoxification process could make it a useful adjunct in therapies aimed at reducing the body’s toxic burden, particularly in patients undergoing treatments that produce significant metabolic waste .
Research Use
“D-Glucurono-6,3-lactone acetonide” is often used in research settings, as indicated by its designation as a “Research Use Only” product . This suggests that it may be used in a variety of experimental contexts, potentially contributing to our understanding of biological processes and the development of new therapeutic strategies.
Mécanisme D'action
Target of Action
D-Glucurono-6,3-lactone acetonide, also known as beta-L-Idofuranuronic acid, 1,2-O-(1-methylethylidene)-, gamma-lactone, is primarily targeted at the body’s detoxification process . The compound is a glucuronic acid derivative, which is a key substance in the body’s process of detoxifying harmful compounds .
Mode of Action
The compound can be converted to optically active and partially protected inositols . This conversion is crucial for its interaction with its targets. The compound enters the body and, under the catalysis of enzymes, the lactone ring is opened, transforming it into glucuronic acid .
Biochemical Pathways
Glucuronic acid, the primary component of D-Glucurono-6,3-lactone acetonide, plays a vital role in the body’s detoxification process . It conjugates with toxins to form glucuronides, which are more water-soluble and easier for the body to excrete .
Pharmacokinetics
The compound is soluble in water , which aids in its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility contributes to its bioavailability, allowing it to effectively interact with its targets and perform its function.
Result of Action
The result of the compound’s action is the formation of glucuronides, which are more water-soluble and easier for the body to excrete . This leads to the detoxification of the body, as harmful compounds are made less toxic or non-toxic and are excreted through urine .
Propriétés
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucurono-6,3-lactone acetonide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

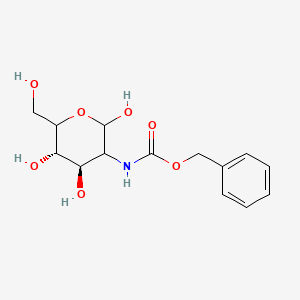
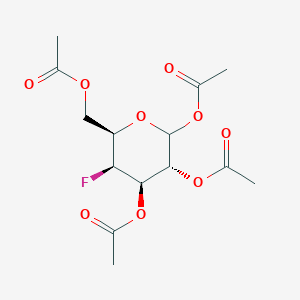
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
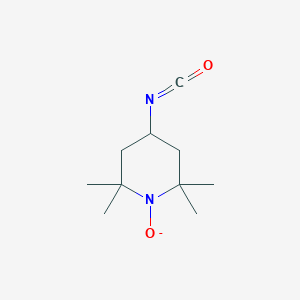


![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)
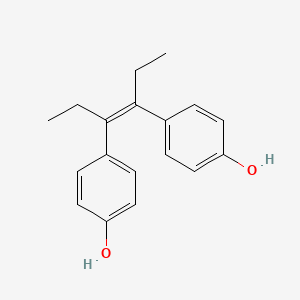

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
